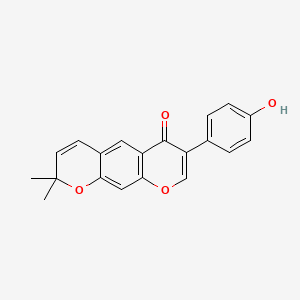

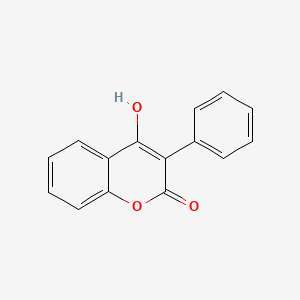

4-Hydroxy-3-phenylcoumarin

Overview

Description

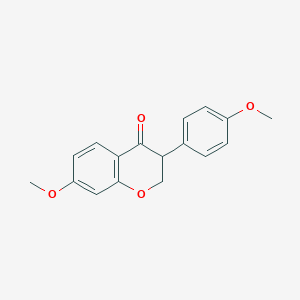

4-Hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. This compound features a hydroxyl group at the fourth position and a phenyl group at the third position on the coumarin core structure. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light .

Mechanism of Action

Target of Action

4-Hydroxy-3-phenylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins have been known to interact with various biomolecules and play a key role in fluorescent labeling .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including this compound, are involved in various metabolic pathways. They are synthesized in plants and undergo various transformations . The conjugation reaction of coumarins is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .

Result of Action

Coumarins have been reported to potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They have also demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

Coumarins have been utilized to produce low-cost fluorescent materials , suggesting that their action and stability might be influenced by factors such as light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-phenylcoumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. One common method involves the Kostanecki reaction, where 2-hydroxybenzophenones react with acetic anhydride in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield 4-arylcoumarins under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green chemistry approaches, such as microwave or ultrasound energy, to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-phenylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Can be achieved using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reactions often utilize halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or epoxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Hydroxy-3-phenylcoumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorophore for fluorescent labeling of biomolecules and metal ion detection.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

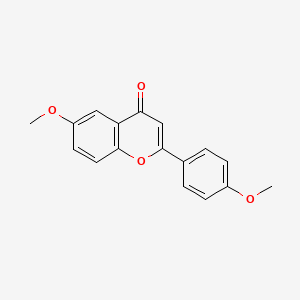

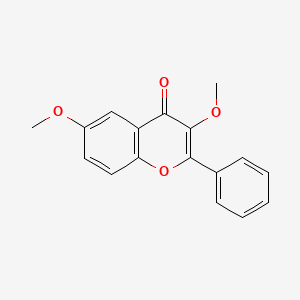

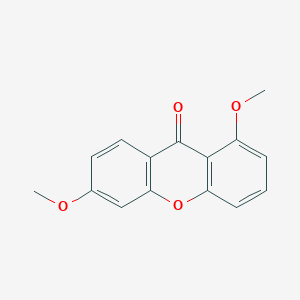

Comparison with Similar Compounds

3-Phenylcoumarin: Similar structure but lacks the hydroxyl group at the fourth position.

4-Hydroxycoumarin: Lacks the phenyl group at the third position.

7-Hydroxy-4-methylcoumarin: Features a methyl group at the fourth position and a hydroxyl group at the seventh position.

Uniqueness: 4-Hydroxy-3-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

4-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYFPBBDCWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170514 | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-05-6, 121928-09-4 | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-PHENYLCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LW4K48E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

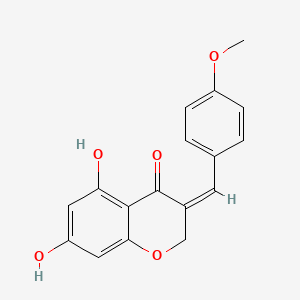

![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)